1-(2-(1H-Pyrazol-1-yl)ethyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine
Description
1-(2-(1H-Pyrazol-1-yl)ethyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine is a heterocyclic compound featuring a fused pyrido-diazepine core substituted with a pyrazole-containing ethyl group at position 1 and a methyl group at position 6. Its structural complexity arises from the diazepine ring system, which confers conformational flexibility, and the pyrazole moiety, which may enhance binding affinity to biological targets.
Properties
IUPAC Name |
8-methyl-1-(2-pyrazol-1-ylethyl)-2,3,4,5-tetrahydropyrido[2,3-e][1,4]diazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-12-3-4-13-11-15-6-8-18(14(13)17-12)9-10-19-7-2-5-16-19/h2-5,7,15H,6,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRBNZCWCOBUCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CNCCN2CCN3C=CC=N3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(1H-Pyrazol-1-yl)ethyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine is a complex heterocyclic molecule that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on diverse sources.
Synthesis
The synthesis of the compound involves a multi-step process that typically includes the reaction of pyrazole derivatives with pyrido-diazepine frameworks. The specific synthetic pathway can vary but often employs methods such as cyclization reactions in solvents like ethanol or dimethylformamide (DMF) under controlled conditions to yield high-purity crystalline forms of the target compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar pyrazole-based compounds. For instance, benzofuran-pyrazole derivatives have shown significant broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound 9 | 2.50 | Broad-spectrum antimicrobial |
| Compound 11d | 20 | Antimicrobial |
The target compound's structural similarity to these derivatives suggests potential antimicrobial efficacy that warrants further investigation.
Antioxidant Activity
Antioxidant properties are crucial for evaluating the therapeutic potential of compounds. Pyrazole derivatives have been reported to exhibit significant antioxidant activity through mechanisms such as DPPH radical scavenging. For example, certain compounds demonstrated DPPH scavenging percentages between 84.16% and 90.52% . This suggests that the target compound may also possess antioxidant capabilities that could be beneficial in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Anti-inflammatory activity is another area where pyrazole derivatives have shown promise. Compounds similar to the target structure have demonstrated substantial anti-inflammatory effects, as evidenced by HRBC membrane stabilization percentages ranging from 86.70% to 99.25% . This indicates that the target compound might also exert protective effects against inflammation.
Case Studies and Research Findings
Research involving related compounds has provided insights into their biological mechanisms and therapeutic potential:
- Antimicrobial Study : A study evaluated a series of pyrazole-based compounds for their ability to inhibit bacterial growth. The results indicated that modifications in the pyrazole ring significantly influenced antimicrobial potency, with some compounds outperforming traditional antibiotics like ciprofloxacin .
- Antioxidant Mechanism : A detailed investigation into the antioxidant mechanisms revealed that certain pyrazole derivatives effectively neutralized free radicals and protected cellular components from oxidative damage. This was attributed to their ability to donate electrons and stabilize radical species .
- Inflammation Model : In vitro studies using human red blood cells demonstrated that specific pyrazole derivatives could stabilize cell membranes under inflammatory conditions, suggesting a mechanism through which these compounds could mitigate inflammation-related damage .
Comparison with Similar Compounds
A. 2,3,4,5-Tetrahydro-1H-pyrido[4,3-e][1,4]diazepine Derivatives
- Core Structure : Differs in the pyridine ring fusion position ([4,3-e] vs. [2,3-e] in the target compound), altering electronic and steric properties .
- Biological Activity: Derivatives in this class exhibit potent HNMT inhibition (IC50 values in the nanomolar range) and high selectivity over other methyltransferases (e.g., PRMT5, SETD8) .
- SAR Insights : The diazepine scaffold is critical for activity; substitution at position 8 (methyl in the target compound) may modulate metabolic stability or target engagement .
B. 8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine Hydrochloride
C. 2-(1H-Benzotriazol-1-ylmethyl)-11-methyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole
- Synthetic Utility : Benzotriazole intermediates enable nucleophilic substitutions (e.g., Grignard reactions) to generate diverse analogs, though yields are moderate (51–81%) .
- Structural Divergence : Incorporation of an indole ring instead of pyridine alters π-π stacking interactions and target specificity .
Physicochemical and Pharmacological Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
